molecular formula C16H10F3N B12967345 2-Phenyl-3-(trifluoromethyl)quinoline

2-Phenyl-3-(trifluoromethyl)quinoline

Cat. No.: B12967345
M. Wt: 273.25 g/mol
InChI Key: ZOVQSVPZZZVCLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF2CO2Me, CuI, and KF in DMF under reflux conditions . Another method includes the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .

Scientific Research Applications

2-Phenyl-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Propyl-3-(trifluoromethyl)quinoline
  • 4-Trifluoromethyl-2-anilinoquinoline
  • 7-(Trifluoromethyl)-4-hydroxyquinoline derivatives

Comparison: Compared to other similar compounds, 2-Phenyl-3-(trifluoromethyl)quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H10F3N

Molecular Weight

273.25 g/mol

IUPAC Name

2-phenyl-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H10F3N/c17-16(18,19)13-10-12-8-4-5-9-14(12)20-15(13)11-6-2-1-3-7-11/h1-10H

InChI Key

ZOVQSVPZZZVCLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C(F)(F)F

Origin of Product

United States

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